molecular formula C8H7FN2 B1457935 3-Amino-5-fluoro-2-methylbenzonitrile CAS No. 1227269-31-9

3-Amino-5-fluoro-2-methylbenzonitrile

Cat. No.: B1457935
CAS No.: 1227269-31-9
M. Wt: 150.15 g/mol
InChI Key: AEYJHDZEKHTIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoro-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-5-fluoro-2-methylbenzonitrile (AFMB) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains an amino group and a fluorine atom attached to a benzonitrile framework, which may influence its interactions with various biological targets. This article explores the biological activity of AFMB, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H7FNC_8H_7FN, with a molecular weight of approximately 180.19 g/mol. The compound's structure is characterized by:

  • An amino group (NH2-NH_2) at the 3-position.
  • A fluorine atom (F-F) at the 5-position.
  • A methyl group (CH3-CH_3) at the 2-position.

These functional groups contribute to the compound's reactivity and interaction with biological systems.

Research indicates that AFMB exhibits significant biological activity by modulating enzyme activity and influencing metabolic pathways. The presence of the amino and fluorine groups enhances its ability to interact with specific biological targets, potentially affecting cellular signaling pathways.

  • Enzyme Interaction : AFMB has been shown to interact with various enzymes, suggesting its role as an inhibitor or modulator. For instance, studies have indicated that compounds similar to AFMB can inhibit branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism .
  • Cellular Effects : The compound has demonstrated effects on cell viability and proliferation in various cancer cell lines. For example, compounds with structural similarities have been reported to induce apoptosis in melanoma cells by regulating key signaling pathways such as AKT/BIM .

Case Studies

Several studies have investigated the biological effects of AFMB and related compounds:

  • Antitumor Activity : In vitro studies have shown that AFMB can inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : AFMB has also been evaluated for its antimicrobial activity against various pathogens, showing promise as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of AFMB, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey Features
This compound C₈H₇FNFluorine at position 5; potential enzyme modulator
4-Amino-2-fluoro-5-methylbenzonitrile C₈H₈FNDifferent substitution pattern; varied reactivity
3-Nitro-4-fluoro-2-methylbenzonitrile C₈H₇F N₂Contains a nitro group; distinct reactivity profile

The unique positioning of functional groups in AFMB contributes to its distinct chemical behavior compared to these similar compounds.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of AFMB:

  • Fluorine Substitution : The introduction of fluorine at specific positions has been correlated with increased potency against certain biological targets, enhancing drug-like properties such as bioavailability and metabolic stability .
  • Synthesis and Optimization : Various synthetic routes have been developed to improve yields and purity of AFMB, facilitating further research into its pharmacological applications .

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-fluoro-2-methylbenzonitrile is primarily utilized in the development of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, which can lead to the modulation of enzyme activities or receptor functions.

  • Potential Drug Candidates : This compound is being investigated for its efficacy against specific diseases, particularly cancer and bacterial infections. Its derivatives are explored for their therapeutic potential, targeting pathways involved in disease progression.

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. It is used to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

  • Synthesis of Complex Molecules : this compound is integral in multi-step synthetic routes to produce advanced pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is studied for its potential use in creating materials with specific electronic or optical properties. Its unique chemical structure may lead to innovative applications in polymers and coatings.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)15.2Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)12.8Inhibition of tubulin polymerization
HeLa (Cervical)10.5DNA damage response activation

The mechanism involves apoptosis induction and modulation of cell cycle progression, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

The antimicrobial properties are attributed to its ability to penetrate bacterial membranes, disrupting cellular processes.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in A549 cells through caspase-3 activation, leading to increased nuclear condensation and cell death.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various pathogens. Results demonstrated effective inhibition of Staphylococcus aureus at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

3-amino-5-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYJHDZEKHTIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-5-fluoro-2-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.